molecular formula C19H25N3O2 B5142419 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide

货号 B5142419
分子量: 327.4 g/mol
InChI 键: QTIJXAQPEPRETB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) developed by AstraZeneca. It is a potential treatment for estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases.

作用机制

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in the expression of estrogen-responsive genes, which are often overexpressed in breast cancer cells. By downregulating the estrogen receptor, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide effectively blocks the growth and proliferation of estrogen receptor-positive breast cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have other physiological effects. For example, it has been shown to decrease bone resorption and increase bone density in preclinical models. This suggests that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide may have potential as a treatment for osteoporosis, a condition characterized by low bone density and increased risk of fractures.

实验室实验的优点和局限性

One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of the estrogen receptor in breast cancer and other estrogen-responsive tissues. However, one limitation of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide is its relatively short half-life, which may make it difficult to achieve sustained inhibition of the estrogen receptor in vivo.

未来方向

There are several potential future directions for the development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide. One area of interest is the development of combination therapies that include N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide and other targeted therapies for breast cancer. Another potential direction is the use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in the treatment of other estrogen-responsive cancers, such as endometrial and ovarian cancer. Finally, there is interest in further exploring the potential use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide as a treatment for osteoporosis and other bone-related conditions.

合成方法

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide was synthesized using a multi-step process. The first step involved the preparation of 2-(1-azocanyl)-3-pyridinyl)methanol. This was achieved by the reaction of 2-pyridinemethanol with 1-bromo-2-chloroethane in the presence of potassium carbonate. The resulting product was then reacted with 2-methyl-3-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide.

科学研究应用

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been extensively studied for its potential use in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in preclinical models of breast cancer, including those resistant to other forms of hormonal therapy. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have minimal effects on the endometrium, making it a potentially safer treatment option for breast cancer patients.

属性

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-17(9-13-24-15)19(23)21-14-16-8-7-10-20-18(16)22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJXAQPEPRETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。